Lipophilicity (LogP) Comparison with 3-Chloro Analog
The lipophilicity of 3-Bromo-2-methylquinolin-4-OL is quantitatively distinct from its 3-chloro analog, which can impact its behavior in biological systems and its suitability as a synthetic intermediate. The calculated octanol-water partition coefficient (LogP) is a key descriptor for predicting membrane permeability and solubility [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 |
| Comparator Or Baseline | 3-Chloro-2-methylquinolin-4-ol (LogP = 2.9) |
| Quantified Difference | ΔLogP ≈ -0.1 |
| Conditions | Calculated value (XLogP3) |
Why This Matters
This difference in lipophilicity confirms that the bromo and chloro derivatives are not interchangeable in a medicinal chemistry context without re-optimizing downstream physicochemical and ADME properties.
